
2,4-Dibromophenyl-4-nitrophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromophenyl-4-nitrophenyl ether typically involves the bromination of phenol derivatives followed by nitration. The reaction conditions include the use of bromine (Br₂) in the presence of a suitable catalyst, such as ferric bromide (FeBr₃), to introduce bromine atoms at the 2 and 4 positions of the phenyl ring. Subsequently, nitration is carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 4 position.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of bromine and nitric acid to a phenol substrate in a reactor. The reaction mixture is then purified to obtain the desired product. The process is optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromophenyl-4-nitrophenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenolic compounds.
Reduction: Reduction reactions typically result in the formation of amines or hydroxylamines.
Substitution: Substitution reactions can produce various substituted phenols or ethers.
Aplicaciones Científicas De Investigación
2,4-Dibromophenyl-4-nitrophenyl ether is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as a building block for the construction of complex molecules. In biology, it is employed as a probe for studying biological systems and processes. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2,4-Dibromophenyl-4-nitrophenyl ether exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
2,4-Dichlorophenyl-4-nitrophenyl ether (Nitrofen)
4-Bromophenyl ether
2,4-Dibromodiphenyl ether
Propiedades
Fórmula molecular |
C24H12Br4N2O5 |
|---|---|
Peso molecular |
728.0 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenyl)-1-[2-(2,4-dibromophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H12Br4N2O5/c25-13-1-5-17(21(27)9-13)19-11-15(29(31)32)3-7-23(19)35-24-8-4-16(30(33)34)12-20(24)18-6-2-14(26)10-22(18)28/h1-12H |
Clave InChI |
XZVKILKZHMYQNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
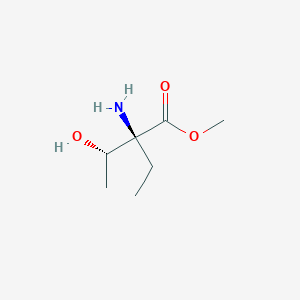

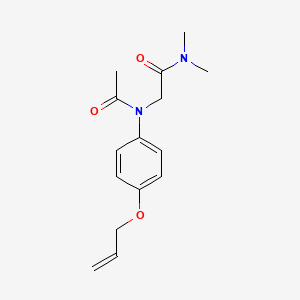
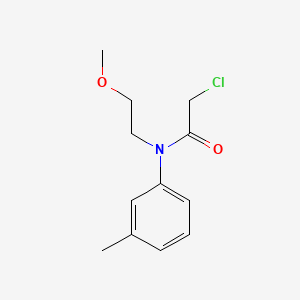

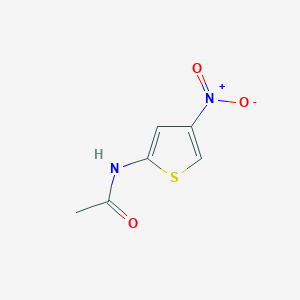
![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
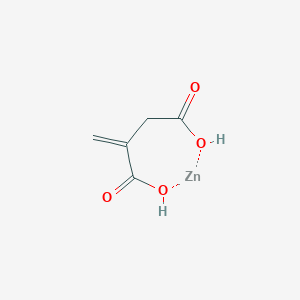
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
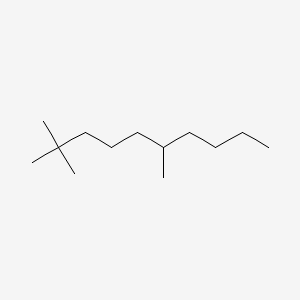
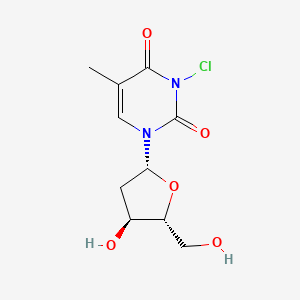
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)
